molecular formula C20H21ClN2O3 B11013968 5-chloro-N-[2-(4-hydroxyphenyl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide

5-chloro-N-[2-(4-hydroxyphenyl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide

Cat. No.: B11013968
M. Wt: 372.8 g/mol
InChI Key: ILIUNGFIYAJABF-UHFFFAOYSA-N
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Description

5-chloro-N-[2-(4-hydroxyphenyl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide is a synthetic compound that belongs to the indole class of organic compounds. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-(4-hydroxyphenyl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . The specific conditions for this compound may involve the use of methanesulfonic acid under reflux in methanol to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Fischer indole synthesis for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[2-(4-hydroxyphenyl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

    Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-[2-(4-hydroxyphenyl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(4-hydroxyphenyl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation . The exact molecular targets and pathways would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-1H-indole-2-carboxamide: Lacks the hydroxyphenyl and methoxyethyl substituents.

    N-[2-(4-hydroxyphenyl)ethyl]-1H-indole-2-carboxamide: Lacks the chlorine and methoxyethyl substituents.

    1-(2-methoxyethyl)-1H-indole-2-carboxamide: Lacks the chlorine and hydroxyphenyl substituents.

Uniqueness

5-chloro-N-[2-(4-hydroxyphenyl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide is unique due to the combination of its substituents, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the chlorine atom, hydroxyphenyl group, and methoxyethyl group can influence its interactions with molecular targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C20H21ClN2O3

Molecular Weight

372.8 g/mol

IUPAC Name

5-chloro-N-[2-(4-hydroxyphenyl)ethyl]-1-(2-methoxyethyl)indole-2-carboxamide

InChI

InChI=1S/C20H21ClN2O3/c1-26-11-10-23-18-7-4-16(21)12-15(18)13-19(23)20(25)22-9-8-14-2-5-17(24)6-3-14/h2-7,12-13,24H,8-11H2,1H3,(H,22,25)

InChI Key

ILIUNGFIYAJABF-UHFFFAOYSA-N

Canonical SMILES

COCCN1C2=C(C=C(C=C2)Cl)C=C1C(=O)NCCC3=CC=C(C=C3)O

Origin of Product

United States

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